molecular formula C9H9ClN2O B1381491 4-(But-3-yn-1-yloxy)-2-chloro-6-methylpyrimidine CAS No. 1694249-38-1

4-(But-3-yn-1-yloxy)-2-chloro-6-methylpyrimidine

Cat. No.: B1381491
CAS No.: 1694249-38-1
M. Wt: 196.63 g/mol
InChI Key: BIIQNUFABYMGEI-UHFFFAOYSA-N
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Description

4-(But-3-yn-1-yloxy)-2-chloro-6-methylpyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a but-3-yn-1-yloxy group, a chloro substituent, and a methyl group on the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-3-yn-1-yloxy)-2-chloro-6-methylpyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-methylpyrimidine and but-3-yn-1-ol.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the but-3-yn-1-ol, forming the corresponding alkoxide.

    Nucleophilic Substitution: The alkoxide then undergoes nucleophilic substitution with 2-chloro-6-methylpyrimidine to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(But-3-yn-1-yloxy)-2-chloro-6-methylpyrimidine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The but-3-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The triple bond in the but-3-yn-1-yloxy group can be reduced to form alkenes or alkanes.

    Cyclization: The compound can undergo cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Nucleophilic Substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

Scientific Research Applications

4-(But-3-yn-1-yloxy)-2-chloro-6-methylpyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(But-3-yn-1-yloxy)-2-chloro-6-methylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The but-3-yn-1-yloxy group can act as a reactive moiety, facilitating interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methylpyrimidine: Lacks the but-3-yn-1-yloxy group, making it less reactive in certain chemical reactions.

    4-(But-3-yn-1-yloxy)-2-chloropyrimidine: Similar structure but without the methyl group, affecting its chemical and biological properties.

    4-(But-3-yn-1-yloxy)-6-methylpyrimidine:

Uniqueness

4-(But-3-yn-1-yloxy)-2-chloro-6-methylpyrimidine is unique due to the presence of both the but-3-yn-1-yloxy group and the chloro substituent, which confer distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

4-but-3-ynoxy-2-chloro-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-3-4-5-13-8-6-7(2)11-9(10)12-8/h1,6H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIQNUFABYMGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)OCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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